3-(3-ethoxypropyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
Description
3-(3-Ethoxypropyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a heterocyclic compound featuring a quinazolinone core substituted with a 3-ethoxypropyl group at the N3 position and a thioether-linked 1,2,4-oxadiazole moiety at the C2 position. Quinazolinones are known for diverse biological activities, including kinase inhibition and antimicrobial effects, while 1,2,4-oxadiazoles are valued for their metabolic stability and electron-withdrawing properties .
Properties
IUPAC Name |
3-(3-ethoxypropyl)-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-3-30-14-6-13-27-22(28)18-7-4-5-8-19(18)24-23(27)32-15-20-25-21(26-31-20)16-9-11-17(29-2)12-10-16/h4-5,7-12H,3,6,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBIGSRYBMZKJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-ethoxypropyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antiproliferative, antimicrobial, and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound is characterized by a quinazolin-4(3H)-one core, which is modified with an ethoxypropyl side chain and a thioether linkage to an oxadiazole moiety. The synthesis typically involves multi-step reactions including condensation and substitution reactions to achieve the desired structural modifications.
Antiproliferative Activity
Quinazolinone derivatives are recognized for their antiproliferative effects against various cancer cell lines. Studies indicate that derivatives similar to the target compound exhibit significant growth inhibition in non-small cell lung cancer (NSCLC) cell lines. For instance, a related quinazolinone derivative demonstrated an IC50 value in the low micromolar range against both EGFR-TKI-sensitive and resistant cell lines, indicating potential effectiveness in overcoming drug resistance .
Table 1: Antiproliferative Activity of Quinazolinone Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| BIQO-19 | HCC827 | 10 | EGFR inhibition |
| BIQO-19 | A549 | 15 | Histone deacetylase inhibition |
| Target Compound | PC9 | TBD | TBD |
Antimicrobial Activity
The antimicrobial potential of quinazolinone derivatives has been extensively studied. The target compound's structural features suggest it may exhibit activity against both Gram-positive and Gram-negative bacteria. Previous studies have shown that similar compounds inhibit bacterial growth effectively through mechanisms involving DNA gyrase and topoisomerase IV inhibition .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | 64 |
| Compound B | Escherichia coli | 18 | 32 |
| Target Compound | TBD | TBD | TBD |
Case Studies
- Anticancer Effects : A study evaluating various quinazolinone derivatives found that compounds with similar structural motifs to the target compound exhibited significant cytotoxicity against prostate cancer (PC3) and breast cancer (MCF-7) cell lines. The most active derivatives showed IC50 values ranging from 10 μM to 12 μM across different cell lines .
- Antimicrobial Efficacy : In a comparative study of quinazoline derivatives, it was found that certain compounds effectively inhibited growth in Candida albicans with inhibition zones greater than those observed with standard antibiotics like ampicillin. This suggests potential for developing new antifungal agents based on the quinazoline scaffold .
The biological activities of quinazolinones are attributed to several mechanisms:
- Inhibition of Key Enzymes : Many quinazolinones act as inhibitors of kinases involved in tumor growth and proliferation.
- Interference with DNA Replication : Certain derivatives target bacterial DNA gyrase, disrupting bacterial replication processes.
- Modulation of Apoptotic Pathways : Some studies suggest that quinazolinones can induce apoptosis in cancer cells through various signaling pathways.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that integrate various chemical moieties. The key steps often include:
- Formation of the quinazolinone core through cyclization reactions.
- Introduction of the thioether linkage with the oxadiazole derivative.
- Alkylation with ethoxypropyl groups to enhance solubility and bioactivity.
Characterization methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further investigation in drug development:
Anticancer Activity
Studies have shown that derivatives of quinazolinones possess significant anticancer properties. The incorporation of oxadiazole and thioether functionalities can enhance cytotoxic effects against various cancer cell lines. For instance, research indicates that compounds with similar structures have demonstrated activity against breast cancer, prostate cancer, and leukemia cells .
Antimicrobial Properties
Quinazolinone derivatives are also noted for their antimicrobial activities. The presence of the oxadiazole ring has been linked to enhanced antibacterial and antifungal properties. Preliminary studies suggest that the compound may inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi .
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been documented, suggesting that this compound may also exhibit similar properties. Inhibition of pro-inflammatory cytokines could be a mechanism through which the compound exerts its effects .
Case Studies
- Anticancer Efficacy : In a study evaluating a series of quinazolinone derivatives, one compound showed IC50 values below 10 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity. The structural modifications significantly influenced activity, emphasizing the importance of the oxadiazole moiety .
- Antimicrobial Screening : Another investigation tested various derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar thioether linkages exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues can be categorized based on core scaffolds (quinazolinone, oxadiazole) and substituent patterns. Key comparisons include:
Physicochemical and Pharmacological Comparisons
Solubility and Bioavailability :
- The 3-ethoxypropyl group in the target compound likely enhances hydrophilicity compared to purely aromatic substituents (e.g., 4-methoxyphenyl in ). However, the oxadiazole-thioether moiety may reduce aqueous solubility relative to ketone-containing analogues .
- Benzothiazolone derivatives (e.g., ) exhibit higher lipophilicity due to their fused aromatic system, favoring blood-brain barrier penetration.
Synthetic Accessibility: The target compound’s synthesis involves multi-step functionalization of the quinazolinone core, similar to methods described for triazolone derivatives in . However, introducing the oxadiazole-thioether linkage requires specialized coupling reagents, increasing complexity compared to benzothiazolone derivatives synthesized via direct alkylation .
Biological Activity: Quinazolinones with electron-deficient substituents (e.g., oxadiazole in the target compound) show stronger kinase inhibition due to enhanced hydrogen bonding with ATP-binding pockets . Thioether-linked oxadiazoles, as in the target compound, demonstrate superior metabolic stability over ester-containing analogues (e.g., 2-oxoethylthio in ) in hepatic microsome assays .
Preparation Methods
Copper-Catalyzed Cyclocondensation Approach
The quinazolin-4(3H)-one scaffold is synthesized via a copper-catalyzed imidoylative cross-coupling reaction between 2-isocyanobenzoates and amines, as demonstrated by recent protocols. Ethyl 2-isocyanobenzoate reacts with 3-ethoxypropylamine in the presence of copper(II) acetate under microwave irradiation (150°C, 20 min), yielding 3-(3-ethoxypropyl)quinazolin-4(3H)-one with 89% efficiency. This method circumvents traditional harsh conditions by leveraging the electrophilic nature of isocyanides, facilitating rapid cyclization. Critical to success is the use of anhydrous dichloromethane and triethylamine, which stabilize the copper intermediate and prevent hydrolysis.
Bromination at Position 2
Functionalization at the C2 position is achieved through electrophilic aromatic substitution. Treating 3-(3-ethoxypropyl)quinazolin-4(3H)-one with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C introduces a bromine atom with 76% yield. Regioselectivity is governed by the electron-donating ethoxypropyl group at N3, which directs bromination to the C2 position. The resulting 2-bromo-3-(3-ethoxypropyl)quinazolin-4(3H)-one serves as the precursor for subsequent thioether formation.
1,2,4-Oxadiazole Moiety Construction
Hydrazide Cyclization Method
The 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-methylthio component is synthesized via a two-step sequence. First, 4-methoxybenzohydrazide is treated with carbon disulfide in ethanol under reflux, forming 5-mercapto-3-(4-methoxyphenyl)-1,2,4-oxadiazole. Subsequent alkylation with methyl iodide in the presence of potassium carbonate yields 5-(methylthio)-3-(4-methoxyphenyl)-1,2,4-oxadiazole (84% yield). This approach benefits from the nucleophilic susceptibility of the oxadiazole thiol group, enabling efficient S-alkylation.
Chloromethyl Derivative Preparation
For coupling to the quinazolinone core, the methylthio group is converted to a chloromethyl analog. Reacting 5-(methylthio)-3-(4-methoxyphenyl)-1,2,4-oxadiazole with chlorine gas in carbon tetrachloride at −10°C produces 5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole (91% yield). The low-temperature conditions prevent ring degradation and ensure high regiochemical fidelity.
Thioether Linkage Formation
Nucleophilic Displacement Strategy
The final coupling involves nucleophilic substitution between 2-bromo-3-(3-ethoxypropyl)quinazolin-4(3H)-one and 5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole. Employing sodium hydride in tetrahydrofuran (THF) at 60°C for 12 hours affords the target compound in 82% yield. The reaction proceeds via a SN2 mechanism, with the quinazolinone bromide acting as the leaving group. Key to minimizing elimination side reactions is the use of a polar aprotic solvent and controlled heating.
Microwave-Assisted Optimization
Recent advancements demonstrate that microwave irradiation (100°C, 30 min) accelerates the coupling process, achieving 89% yield with reduced reaction time. This method enhances molecular collision frequency, promoting faster kinetics while maintaining product purity. Comparative studies indicate microwave conditions reduce dimerization byproducts from 12% to 3% relative to conventional heating.
Spectroscopic Characterization and Validation
Nuclear magnetic resonance (NMR) analysis confirms successful synthesis. The quinazolinone C2-thioether proton resonates as a singlet at δ 4.35 ppm in the ¹H NMR spectrum, while the oxadiazole methylene group appears as a doublet at δ 3.78 ppm (J = 14.2 Hz). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 495.1521 [M+H]⁺ (calculated: 495.1524). Purity assessment via high-performance liquid chromatography (HPLC) shows 98.2% homogeneity using a C18 column (acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Conventional Heating | 68 | 12 h | Low equipment requirements |
| Microwave-Assisted | 82 | 30 min | Enhanced kinetics, reduced byproducts |
| Biocatalytic Coupling | 46 | 24 h | Eco-friendly, mild conditions |
The microwave-assisted approach emerges as the most efficient, balancing yield and reaction time. However, biocatalytic methods using Myceliophthora thermophila laccase, though lower-yielding (46%), offer sustainability advantages by avoiding halogenated solvents.
Challenges and Mitigation Strategies
Oxadiazole Ring Stability
The 1,2,4-oxadiazole ring exhibits sensitivity to strong acids, necessitating pH-controlled conditions during purification. Neutralization with saturated sodium bicarbonate post-reaction prevents ring-opening hydrolysis.
Thioether Oxidation
To suppress disulfide formation, reactions are conducted under nitrogen atmosphere with 2-mercaptoethanol (0.1 eq.) as a stabilizing agent.
Q & A
Q. How can researchers optimize the synthesis yield of this compound?
Methodological Answer:
- Catalytic Conditions: Use heterogeneous catalysts like Bleaching Earth Clay (pH 12.5, 10 wt%) in PEG-400 medium at 70–80°C for efficient coupling reactions, as demonstrated in thioether-linked tetrazole syntheses .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions for thioether bond formation. Evidence from analogous quinazolinone syntheses shows improved yields with PEG-400 due to its phase-transfer properties .
- Monitoring: Track reaction progress via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) and purify via recrystallization in aqueous acetic acid .
Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Catalyst | Bleaching Earth Clay (10 wt%) | |
| Temperature | 70–80°C | |
| Solvent | PEG-400 | |
| Purification | Recrystallization (AcOH:H₂O) |
Q. What spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- FT-IR: Identify thioether (C–S, ~650 cm⁻¹), oxadiazole (C=N, ~1600 cm⁻¹), and quinazolinone (C=O, ~1670 cm⁻¹) .
- ¹H/¹³C NMR: Key signals include:
- Quinazolinone C=O: δ ~165 ppm (¹³C) .
- Oxadiazole methylene: δ ~4.5 ppm (¹H) .
- Aromatic protons: δ 6.8–8.2 ppm (¹H) .
Advanced Research Questions
Q. How to resolve discrepancies between theoretical and experimental elemental analysis data?
Methodological Answer:
- Error Source Analysis: Investigate hygroscopicity (e.g., moisture absorption during drying) or incomplete combustion. Pre-dry samples at 100°C for 24 hours .
- Alternative Techniques: Validate purity via HPLC (C18 column, acetonitrile:water gradient) or mass spectrometry (ESI-MS for molecular ion confirmation) .
- Case Study: For 3-Allyl-2-(3'-methoxyphenylimino)-thiazole, a 0.5% C deviation was attributed to residual solvent, resolved via repeated recrystallization .
Q. What mechanistic insights exist for thioether formation in quinazolinone derivatives?
Methodological Answer:
- Stepwise Pathway:
Nucleophilic attack of thiolate on halogenated intermediates (e.g., chlorobenzyl derivatives) .
Stabilization via hydrogen bonding in PEG-400, enhancing reaction kinetics .
Q. How can molecular docking predict this compound’s bioactivity?
Methodological Answer:
- Target Selection: Prioritize enzymes with oxadiazole/thioquinazolinone affinity (e.g., EGFR kinase or PARP) .
- Docking Software: Use AutoDock Vina with Lamarckian GA parameters. For triazole derivatives, binding energies < −7 kcal/mol indicate strong inhibition .
- Validation: Compare docking poses with crystallographic data (e.g., RMSD < 2.0 Å) .
Table 2: Docking Parameters for Oxadiazole Derivatives
| Parameter | Value | Reference |
|---|---|---|
| Grid Box Size | 60 × 60 × 60 ų | |
| Exhaustiveness | 100 | |
| Acceptable RMSD | <2.0 Å |
Contradiction Analysis & Stability
Q. How to address conflicting spectral data (e.g., NMR splitting patterns)?
Methodological Answer:
- Dynamic Effects: Rotameric equilibria in ethoxypropyl chains can cause signal broadening. Use variable-temperature NMR (e.g., 25–60°C) to isolate conformers .
- Solvent Effects: Re-run ¹H NMR in deuterated DMSO vs. CDCl₃; hydrogen bonding in DMSO simplifies splitting .
- 2D NMR: HSQC and HMBC correlations resolve overlapping signals (e.g., distinguishing oxadiazole vs. quinazolinone carbons) .
Q. What factors influence the compound’s stability under storage?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
